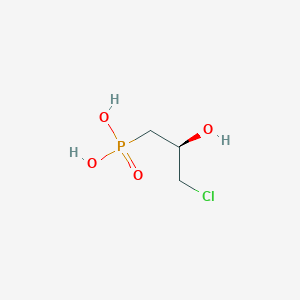

(2R)-3-chloro-2-hydroxypropylphosphonic acid

Description

BenchChem offers high-quality (2R)-3-chloro-2-hydroxypropylphosphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-3-chloro-2-hydroxypropylphosphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C3H8ClO4P |

|---|---|

Molecular Weight |

174.52 g/mol |

IUPAC Name |

[(2R)-3-chloro-2-hydroxypropyl]phosphonic acid |

InChI |

InChI=1S/C3H8ClO4P/c4-1-3(5)2-9(6,7)8/h3,5H,1-2H2,(H2,6,7,8)/t3-/m0/s1 |

InChI Key |

MTHUXSANBRAURH-VKHMYHEASA-N |

Isomeric SMILES |

C([C@H](CCl)O)P(=O)(O)O |

Canonical SMILES |

C(C(CCl)O)P(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthetic and Biocatalytic Landscape of Chlorohydrin Phosphonates in Pseudomonas

Executive Summary

The carbon-phosphorus (C-P) bond represents one of nature’s most resilient chemical linkages, providing metabolic stability to a unique class of bioactive compounds known as phosphonates. While marine and terrestrial ecosystems are rich in these compounds, their biological role and biosynthetic origins are highly specialized. In drug development, the most famous natural phosphonate is fosfomycin, a broad-spectrum epoxide antibiotic. However, the mechanistic pathway to fosfomycin—and the broader synthetic landscape of chiral phosphonates—is deeply intertwined with chlorohydrin phosphonates .

This whitepaper explores the dual nature of chlorohydrin phosphonates in Pseudomonas: first, as natural biosynthetic shunt metabolites and critical synthetic precursors, and second, as substrates for highly enantioselective biocatalytic resolution utilizing Pseudomonas-derived lipases. By understanding the causality behind these biochemical pathways, researchers can engineer better biocatalytic systems for next-generation antiviral and antibacterial drug development.

The Mechanistic Biology of C-P Bond Formation

In nature, phosphonates account for a significant portion of the dissolved organic phosphorus pool, highlighting their ecological importance and the evolutionary advantage they confer to producing organisms (1)[1].

In Pseudomonas syringae PB-5123, the biosynthesis of phosphonates is governed by a highly conserved psf gene cluster. The formation of the C-P bond is initiated by the enzyme PepM (Psf1), which catalyzes the thermodynamically challenging isomerization of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy). Because the equilibrium heavily favors PEP, this reaction is immediately coupled to irreversible downstream steps, including decarboxylation and methylation, eventually yielding 2-hydroxypropylphosphonate (HPP) (2)[2].

The Emergence of Chlorohydrin Phosphonates

The final step of fosfomycin biosynthesis involves HppE (Psf4), a non-heme iron-dependent enzyme that catalyzes the dehydrogenation (epoxidation) of HPP. However, in environments with high intracellular chloride concentrations, or when the enzymatic pathway is disrupted, chlorohydrin phosphonates can emerge as natural shunt metabolites.

More importantly, in the industrial and biomimetic synthesis of fosfomycin, threo-1-chloro-2-hydroxypropylphosphonic acid (a chlorohydrin phosphonate) is the primary precursor. Treatment of this chlorohydrin with 10 M aqueous NaOH triggers an intramolecular nucleophilic substitution, yielding the bioactive epoxide fosfomycin in 85–90% yield (2)[2].

Biosynthetic and synthetic convergence of chlorohydrin phosphonates and fosfomycin in Pseudomonas.

Biocatalytic Resolution: The Role of Pseudomonas Lipases

The synthesis of antiviral nucleotide analogs (such as Tenofovir) and antibacterial phosphonates requires strict stereocontrol. Racemic chlorohydrin phosphonates must be resolved into their enantiopure forms. Here, the enzymatic machinery of Pseudomonas species—specifically lipases from Pseudomonas fluorescens—provides an elegant solution.

During the chemoenzymatic synthesis of phosphonate drugs, native lipases from Pseudomonas fluorescens (such as Amano AK and Amano PS-IM) demonstrate exceptional enantioselectivity when processing chloro-substituted substrates. The active site of these lipases accommodates the steric bulk of the phosphonate moiety while accurately discriminating the halogenated stereocenter, simplifying the synthetic pathway and yielding comparable optical purities to more complex asymmetric syntheses (3)[3].

Enzymatic kinetic resolution workflow of chlorohydrin phosphonates using P. fluorescens lipase.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical choice is grounded in biochemical causality.

Protocol A: Genomic Mining & Cultivation of P. syringae for Phosphonates

Objective: Induce the expression of the psf gene cluster to isolate phosphonate metabolites.

-

Media Preparation: Prepare a chemically defined MOPS (3-(N-morpholino)propanesulfonic acid) minimal medium with a strictly limited inorganic phosphate source (e.g., 0.1 mM K₂HPO₄).

-

Causality: High levels of inorganic phosphate trigger the Pho regulon, which represses the transcription of phosphonate biosynthetic genes. Starvation forces the bacteria to activate the psf cluster.

-

-

Cultivation & Shunt Induction: Inoculate P. syringae PB-5123 and incubate at 28°C for 72 hours. To induce halohydrin shunt products, supplement the media with 50 mM NaCl.

-

Extraction: Centrifuge the culture and pass the supernatant through an anion-exchange resin (e.g., Dowex 1X8).

-

Causality: Phosphonates are highly polar and permanently charged at physiological pH; standard organic solvent extraction will fail to capture them.

-

-

Validation Control: Run a parallel culture in phosphate-rich media (10 mM K₂HPO₄). The target mass peaks (e.g., m/z corresponding to HPP or chlorohydrin phosphonate) must be absent in this control to validate that the metabolites are true products of the psf cluster.

Protocol B: Biocatalytic Resolution of Racemic Chlorohydrin Phosphonates

Objective: Achieve >99% enantiomeric excess (ee) of (1S)-chlorohydrin phosphonate using P. fluorescens lipase.

-

Substrate Solubilization: Dissolve 10 mmol of racemic threo-1-chloro-2-hydroxypropylphosphonate in 50 mL of anhydrous methyl tert-butyl ether (MTBE).

-

Causality: Anhydrous conditions are critical. The presence of water will cause the lipase to hydrolyze the newly formed acetate back into the alcohol, destroying the enantiomeric resolution.

-

-

Enzyme and Acyl Donor Addition: Add 500 mg of immobilized P. fluorescens lipase (Amano PS-IM) and 30 mmol of vinyl acetate.

-

Causality: Vinyl acetate is chosen over ethyl acetate because its leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde. This renders the acylation step thermodynamically irreversible, driving the reaction to exactly 50% conversion.

-

-

Monitoring: Stir at 30°C and monitor via chiral HPLC. Stop the reaction when the conversion reaches exactly 50%.

-

Validation Control: Run a parallel reaction omitting the lipase. If background acylation occurs, the ee will drop; a successful control will show 0% conversion, validating that all stereoselectivity is enzyme-driven.

Quantitative Data Presentation

The table below summarizes the kinetic resolution efficiency of various Pseudomonas lipases against racemic chlorohydrin phosphonate substrates. Immobilization (PS-IM) significantly improves the reaction kinetics without sacrificing optical purity.

| Biocatalyst System | Substrate | Acyl Donor | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |

| P. fluorescens (Amano AK, native) | Rac-Chlorohydrin Phosphonate | Vinyl Acetate | 24 | 48 | >98 |

| P. fluorescens (Amano PS-IM, immobilized) | Rac-Chlorohydrin Phosphonate | Vinyl Acetate | 12 | 50 | >99 |

| P. putida Lipase | Rac-Chlorohydrin Phosphonate | Isopropenyl Acetate | 24 | 45 | 92 |

References

- Source: nih.

- (PDF)

- Source: acs.

Sources

Biosynthetic Trajectories of Fosfomycin: A Mechanistic Guide to Carbon-Phosphorus Bond Formation and Modification

Executive Summary

Fosfomycin is a highly potent, broad-spectrum antibiotic characterized by its unique epoxide ring and carbon-phosphorus (C-P) bond. Clinically utilized for treating multidrug-resistant uropathogens, it acts as an irreversible inhibitor of UDP-GlcNAc enolpyruvyl transferase (MurA), a critical enzyme in bacterial cell wall biosynthesis [1].

From a biochemical engineering perspective, the biosynthesis of fosfomycin from the primary metabolite phosphoenolpyruvate (PEP) represents a masterclass in overcoming thermodynamic barriers. Nature has evolved two convergent but mechanistically distinct biosynthetic pathways to produce this molecule: the classic route found in Streptomyces species, and a divergent route utilized by Pseudomonas species [1]. This whitepaper provides an in-depth mechanistic analysis of both pathways, detailing the enzymatic logic, transient nucleotide activation, and radical-mediated chemistry required to synthesize this critical therapeutic.

Mechanistic Principles: The Classic Streptomyces Pathway

The Streptomyces pathway (e.g., in S. wedmorensis and S. fradiae) requires seven distinct enzymatic transformations. The fundamental challenge of this pathway is the initial formation of the C-P bond, which is thermodynamically unfavorable, followed by a complex methylation step that requires transient substrate activation.

Phase I: C-P Bond Formation and Thermodynamic Driving

-

Isomerization (Fom1 - C-terminal Domain): The pathway initiates with the conversion of PEP to phosphonopyruvate (PnPy). This is catalyzed by the C-terminal PEP mutase domain of the bifunctional enzyme Fom1. Because the O-P bond of PEP is significantly more stable than the C-P bond of PnPy, the equilibrium heavily favors PEP (approx. 500:1) [2].

-

Irreversible Decarboxylation (Fom2): To pull the unfavorable mutase reaction forward, Fom2—a thiamine pyrophosphate (TPP)-dependent decarboxylase—irreversibly converts PnPy to phosphonoacetaldehyde (PnAA).

-

Reduction (FomC): PnAA is subsequently reduced to 2-hydroxyethylphosphonate (HEP) by FomC, an NADH- and Fe(II)-dependent alcohol dehydrogenase.

Phase II: Transient Activation and Radical Methylation

For decades, the mechanism by which HEP was methylated remained a mystery. It was recently discovered that HEP undergoes a transient nucleotide tagging process to activate it for methylation [3].

-

Nucleotide Activation (Fom1 - N-terminal Domain): The N-terminal cytidylyltransferase (CyTase) domain of Fom1 utilizes CTP to convert HEP into cytidylyl-2-hydroxyethylphosphonate (HEP-CMP). This transient CMP tag acts as a recognition motif for the downstream methyltransferase.

-

Radical SAM Methylation (Fom3): Fom3 is a Class B cobalamin-dependent radical S-adenosylmethionine (SAM) methyltransferase. It utilizes a[4Fe-4S] cluster to reductively cleave SAM, generating a 5'-deoxyadenosyl radical (5'-dA•). This radical abstracts a hydrogen atom from the C2 position of HEP-CMP, allowing the stereoselective transfer of a methyl group from methylcobalamin (MeCbl), yielding (S)-HPP-CMP [3].

-

Hydrolysis (FomD): The CMP tag, having served its purpose, is hydrolyzed by FomD (a DUF402 domain-containing enzyme) to release (S)-2-hydroxypropylphosphonate ((S)-HPP).

Phase III: Epoxidation

-

Epoxidation (Fom4 / HppE): The final step is the conversion of (S)-HPP to fosfomycin. Fom4 is a non-heme iron-dependent epoxidase that utilizes molecular oxygen to catalyze the formation of the highly strained oxirane ring [2].

Fig 1. The classic Streptomyces fosfomycin biosynthetic pathway from PEP.

The Divergent Pseudomonas Pathway

Pseudomonas syringae PB-5123 utilizes a completely different enzymatic logic to bridge the gap between PnPy and (S)-HPP, bypassing the need for transient cytidylylation and radical SAM chemistry [4].

-

Initial Mutation: Similar to Streptomyces, PepM (homologous to Fom1's C-terminus) converts PEP to PnPy.

-

Condensation (Psf2): Instead of decarboxylation, PnPy is condensed with Acetyl-CoA by Psf2, a citrate synthase-like enzyme, to form 2-phosphonomethylmalate (2-Pmm).

-

Oxidative Decarboxylation (PsfC): In a highly unusual reaction for a metallohydrolase superfamily member, PsfC catalyzes the oxidative decarboxylation of 2-Pmm to yield 2-oxopropylphosphonate (2-OPP) [4].

-

Reduction and Epoxidation (Psf3 & Psf4): Psf3, an NADH-dependent reductase, stereospecifically reduces 2-OPP to (S)-HPP. Finally, Psf4 (an ortholog of Fom4) epoxidizes (S)-HPP to fosfomycin [5].

Fig 2. The divergent Pseudomonas fosfomycin biosynthetic pathway.

Comparative Enzymatic Data

The following table summarizes the divergent strategies utilized by these two genera to achieve the same biochemical endpoint.

| Biosynthetic Stage | Streptomyces Enzyme | Pseudomonas Enzyme | Substrate → Product | Key Cofactors / Co-substrates |

| P-C Bond Formation | Fom1 (C-terminal) | PepM (Psf1) | PEP → PnPy | Mg²⁺ |

| Chain Elongation / Decarboxylation | Fom2 | Psf2, PsfC | PnPy → PnAA (Streptomyces) PnPy → 2-OPP (Pseudomonas) | TPP (Streptomyces) Acetyl-CoA, Metal ions (Pseudomonas) |

| Intermediate Reduction | FomC | Psf3 | PnAA → HEP (Streptomyces) 2-OPP → (S)-2-HPP (Pseudomonas) | NADH, Fe²⁺ (Streptomyces) NADH (Pseudomonas) |

| Nucleotide Activation | Fom1 (N-terminal) | None | HEP → HEP-CMP | CTP, Mg²⁺ |

| Methylation | Fom3 | None | HEP-CMP → (S)-HPP-CMP | SAM, MeCbl, [4Fe-4S] |

| Nucleotide Hydrolysis | FomD | None | (S)-HPP-CMP → (S)-HPP | Mn²⁺ or Co²⁺ |

| Epoxidation | Fom4 (HppE) | Psf4 | (S)-HPP → Fosfomycin | Non-heme Fe²⁺, O₂, NADH |

Experimental Protocols: In Vitro Reconstitution & Validation

To rigorously study these pathways, researchers must employ self-validating biochemical assays. Below are standard operating procedures for interrogating the most complex steps of the Streptomyces pathway.

Protocol 1: In Vitro Reconstitution of Fom1 Cytidylyltransferase Activity

Objective: Validate the transient nucleotide activation of HEP by the N-terminal domain of Fom1.

-

Causality: Mg²⁺ is strictly required as it coordinates the triphosphate moiety of CTP, neutralizing its negative charge and facilitating the nucleophilic attack by the phosphonate oxygen of HEP.

-

Step 1: Express N-terminal His-tagged Fom1 in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography. Buffer exchange into 50 mM Tris-HCl (pH 8.0).

-

Step 2: Assemble a 100 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM HEP, 2 mM CTP, and 10 µM purified Fom1.

-

Step 3: Incubate the reaction at 30°C for 60 minutes to allow steady-state conversion.

-

Step 4 (Self-Validation): Quench the reaction by adding an equal volume of ice-cold methanol. Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

-

Step 5: Analyze the supernatant via HPLC-MS using a porous graphitic carbon (PGC) column. Validation is confirmed by the appearance of a distinct peak with an m/z [M-H]⁻ corresponding to the HEP-CMP conjugate.

Protocol 2: Anaerobic Assay for Fom3 Radical SAM Methylation

Objective: Confirm the stereoselective methylation of HEP-CMP to (S)-HPP-CMP.

-

Causality: Fom3 contains an oxygen-sensitive [4Fe-4S] cluster. Exposure to ambient O₂ degrades the cluster to an inactive [3Fe-4S] state. Furthermore, sodium dithionite is required to reduce the cluster to the +1 oxidation state, which is the active form necessary to reductively cleave SAM.

-

Step 1: Transfer all buffers and purified Fom3 into an anaerobic glove box (O₂ < 5 ppm).

-

Step 2: Reconstitute the iron-sulfur cluster by incubating purified Fom3 with a 50-fold molar excess of Fe(NH₄)₂(SO₄)₂ and Na₂S in the presence of 5 mM DTT for 4 hours at 4°C. Desalt to remove unbound iron and sulfide.

-

Step 3: Assemble the reaction: 50 mM HEPES (pH 7.5), 100 mM KCl, 2 mM SAM, 1 mM methylcobalamin (MeCbl), 1 mM HEP-CMP, 2 mM sodium dithionite, and 20 µM reconstituted Fom3.

-

Step 4: Incubate at 25°C for 2 hours. Quench the reaction by adding 1% formic acid and exposing it to ambient air.

-

Step 5 (Self-Validation): Treat the quenched mixture with purified FomD to hydrolyze the CMP moiety. Analyze the released HPP via chiral ligand exchange chromatography. The protocol is validated when the chromatogram shows exclusive formation of the (S)-enantiomer of HPP, confirming the stereospecificity of the radical mechanism.

References

-

Different Biosynthetic Pathways to Fosfomycin in Pseudomonas syringae and Streptomyces Species. ASM Journals / PMC. URL: [Link]

-

Structure and Mechanism of Enzymes Involved in Biosynthesis and Breakdown of the Phosphonates Fosfomycin, Dehydrophos, and Phosphinothricin. PMC. URL: [Link]

-

Fosfomycin Biosynthesis via Transient Cytidylylation of 2-Hydroxyethylphosphonate by the Bifunctional Fom1 Enzyme. ACS Chemical Biology / PubMed. URL: [Link]

-

Biosynthesis of fosfomycin in pseudomonads reveals an unexpected enzymatic activity in the metallohydrolase superfamily. Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

-

Characterization of Two Late-Stage Enzymes Involved in Fosfomycin Biosynthesis in Pseudomonads. ACS Chemical Biology. URL: [Link]

Introduction: The Significance of Halogenation in Phosphonate Chemistry

An In-depth Technical Guide to Halogenated Phosphonic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

Phosphonic acids, characterized by a direct carbon-to-phosphorus (C-P) bond, are recognized for their structural analogy to phosphates. This mimicry allows them to serve as stable, non-hydrolyzable isosteres of phosphate esters, making them valuable in various biomedical applications, particularly as enzyme inhibitors.[1][2][3] The introduction of halogen atoms into phosphonic acid derivatives can dramatically alter their physicochemical and biological properties. Halogenation can enhance binding affinity to target enzymes, modulate acidity (pKa), and in some cases, introduce the potential for covalent bond formation with the target, leading to irreversible inhibition.[4] This guide provides a comprehensive overview of the synthesis, properties, and applications of halogenated phosphonic acid derivatives, with a focus on their utility in drug discovery and development.

Synthesis of Halogenated Phosphonic Acid Derivatives

The synthetic strategies for preparing halogenated phosphonic acid derivatives are diverse and depend on the desired position of the halogen atom(s). The most common approaches involve either the direct halogenation of a pre-formed phosphonate or the use of halogen-containing building blocks in the synthesis.

α-Halogenated Phosphonates

The introduction of a halogen at the α-carbon of a phosphonate has been a key strategy in medicinal chemistry to create more effective phosphate bioisosteres.[4]

One common method for the synthesis of α-bromobenzylphosphonates involves the direct bromination of the corresponding benzylphosphonate. This can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a popular choice, often in the presence of a radical initiator like benzoyl peroxide or AIBN.

Experimental Protocol: Direct α-Bromination of Diethyl Benzylphosphonate

-

Dissolution: Dissolve diethyl benzylphosphonate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4) in a round-bottom flask.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq) to the solution.

-

Reaction: Reflux the reaction mixture under inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired diethyl α-bromobenzylphosphonate.

Another versatile method involves the conversion of an α-hydroxy phosphonate to the corresponding α-halo phosphonate. This is particularly useful for introducing chlorine or fluorine.

Experimental Protocol: Synthesis of Diethyl α-Chlorobenzylphosphonate from Diethyl α-Hydroxybenzylphosphonate

-

Starting Material: Begin with diethyl α-hydroxybenzylphosphonate, which can be synthesized by the Pudovik reaction between benzaldehyde and diethyl phosphite.

-

Chlorination: Dissolve the α-hydroxy phosphonate (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add thionyl chloride (SOCl2) (1.5 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction to stir at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.

-

Work-up: Carefully quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with DCM.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Aryl-Halogenated Phosphonates

For derivatives with a halogen on an aromatic ring, the synthesis often involves the use of a halogenated aryl starting material. The Michaelis-Arbuzov and Michaelis-Becker reactions are cornerstone methods for forming the C-P bond.

The Michaelis-Arbuzov reaction is a widely used method for forming a carbon-phosphorus bond. It involves the reaction of a trialkyl phosphite with an alkyl or aryl halide. For aryl halides, a catalyst such as a nickel or palladium salt is often required.

Experimental Protocol: Palladium-Catalyzed Synthesis of Diethyl (4-bromophenyl)phosphonate

-

Reaction Setup: In a flame-dried Schlenk flask, combine 4-bromoiodobenzene (1.0 eq), triethyl phosphite (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a suitable solvent like toluene.

-

Reaction: Heat the mixture at reflux under an inert atmosphere for 12-24 hours. Monitor the reaction by gas chromatography (GC) or TLC.

-

Work-up: Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by vacuum distillation or column chromatography to yield diethyl (4-bromophenyl)phosphonate.

Physicochemical and Biological Properties

The introduction of halogens significantly impacts the properties of phosphonic acid derivatives.

Acidity

Halogenation, particularly at the α-position, increases the acidity of the phosphonic acid protons. For instance, α-fluorophosphonates have a pKa2 value of approximately 5.6, which is lower than that of their non-halogenated counterparts and closer to the pKa2 of native phosphates (around 6.4).[4] This restored charge state at physiological pH can lead to more effective mimicry of the phosphate group in enzyme active sites.[4]

Enzyme Inhibition

Halogenated phosphonic acids have been extensively explored as inhibitors of various enzymes.

-

Protein Tyrosine Phosphatases (PTPs): α-Bromobenzylphosphonates have been shown to be effective irreversible inhibitors of PTPs.[4] The bromine atom acts as a leaving group, allowing for covalent modification of a nucleophilic residue in the enzyme's active site.[4]

-

Farnesyl Pyrophosphate Synthase (FPPS): α-Halogenated analogues of the bisphosphonate drug risedronate have demonstrated potent inhibition of FPPS, an enzyme in the mevalonate pathway.[5] The inhibitory potency was found to be dependent on the halogen, with the α-fluoro analogue being the most potent.[5]

-

Serine Proteases: Certain phosphonic acid compounds have been identified as inhibitors of serine proteases like cathepsin G and human chymase, which are involved in inflammatory disorders.[6]

-

Alanine Aminopeptidases: Phosphonic acid analogues of homophenylalanine and phenylalanine containing fluorine and bromine atoms in the phenyl ring have shown inhibitory activity against human and porcine alanine aminopeptidases.[7]

The following table summarizes the inhibitory activities of some halogenated phosphonic acid derivatives against various enzymes.

| Compound Class | Target Enzyme | Key Findings |

| α-Halogenated Risedronate Analogues | Farnesyl Pyrophosphate Synthase (FPPS) | α-Fluoro analogue showed the highest potency (IC50 = 16 nM).[5] |

| α-Bromobenzylphosphonates | Protein Tyrosine Phosphatases (PTPs) | Act as selective, irreversible inhibitors.[4] |

| Halogenated Phenylalanine Phosphonic Acids | Alanyl Aminopeptidases | Submicromolar inhibition constants for the human enzyme.[7] |

| α-Halo-3-PEHPC Analogues | Rab Geranylgeranyl Transferase (RGGT) | IC50 values in the range of 16-35 µM.[5] |

Applications of Halogenated Phosphonic Acid Derivatives

The unique properties of halogenated phosphonates have led to their application in diverse fields.

Medicinal Chemistry

As discussed, the primary application of these compounds is in drug discovery, where they serve as enzyme inhibitors for a range of therapeutic targets.[1][2] Their ability to mimic phosphates while exhibiting enhanced stability and potentially different inhibitory mechanisms makes them attractive candidates for development.

Agriculture

Phosphonates, in general, are used in agriculture as fungicides, particularly against Oomycetes.[8][9] They can also act as plant strengtheners by triggering natural defense mechanisms.[10] The introduction of halogens can potentially modulate their efficacy and spectrum of activity. For instance, phosphonates are used to manage Phytophthora diseases in citrus.[11]

Materials Science

Arylphosphonic acids are utilized in materials chemistry for creating layered compounds and supramolecular structures.[12] Halogenation of the aryl ring can be used to fine-tune the intermolecular interactions and thus the properties of these materials.

Visualization of Key Concepts

General Synthetic Pathway to α-Halogenated Phosphonates

Caption: Synthetic routes to α-halogenated phosphonates.

Mechanism of Irreversible Inhibition of PTPs by α-Bromobenzylphosphonates

Caption: Irreversible inhibition of PTP by α-bromobenzylphosphonate.

Future Perspectives and Conclusion

Halogenated phosphonic acid derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and beyond. The ability to fine-tune their properties through the strategic placement of halogen atoms allows for the rational design of potent and selective enzyme inhibitors. Future research will likely focus on the development of novel synthetic methodologies to access a wider range of halogenated phosphonates, as well as the exploration of their therapeutic potential against new biological targets. The continued investigation of their mechanism of action at a molecular level will further aid in the design of next-generation drugs and agrochemicals.

References

-

Hertl, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Molecules. [Link]

-

Wasko, B. M., et al. (2007). Synthesis and Biological Evaluation of α-Halogenated Bisphosphonate and Phosphonocarboxylate Analogues of Risedronate. Journal of Medicinal Chemistry. [Link]

-

Martin, B. R., et al. (2014). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. MedChemComm. [Link]

-

Ríos-Gutiérrez, M., et al. (2019). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. Molecules. [Link]

-

Graczyk, J., et al. (2020). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Molecules. [Link]

-

Organic Chemistry Portal. Synthesis of phosphonates. [Link]

-

Tehrani, K. A., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. [Link]

-

Shibuya, S. (2004). [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities]. Yakugaku Zasshi. [Link]

-

Alimoradi, N., et al. (2016). Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Shibuya, S. (2004). [Synthesis of phosphonic acid and phosphinic acid derivatives for development of biologically active compounds]. Yakugaku Zasshi. [Link]

-

Berkowitz, D. B., et al. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Topics in Medicinal Chemistry. [Link]

-

Fun, H.-K., et al. (2017). Synthesis and structural characterization of four related α-phosphonates. Acta Crystallographica Section E. [Link]

-

Virieux, D., et al. (2014). Synthesis and Biological Applications of Phosphinates and Derivatives. Topics in Current Chemistry. [Link]

-

Głowacki, E. D., et al. (2021). Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives. Molecules. [Link]

-

Blunt, J. W., et al. (2018). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs. [Link]

-

Hsiao, C.-C., et al. (2021). UNDERSTANDING SYNTHESIS AND BIOLOGICAL ACTIVITY OF PHOSPHINOPHOSPHONATE PHOSPHOANTIGENS. International Journal of Creative Research Thoughts. [Link]

-

Mielniczak, A., et al. (2021). Synthesis of Phosphonate Derivatives of Benzisoselenazolones and Their Remarkable Antiureolytic Activity in Helicobacter pylori Cells. Journal of Medicinal Chemistry. [Link]

-

Wei, X.-H., et al. (2024). Lewis acid-catalyzed phosphinoylation and halogenation of α,β-unsaturated ketones: access to γ-halo allylic phosphonates. Organic & Biomolecular Chemistry. [Link]

-

Kalir, A., & Kalir, H. (1998). Biological Activity of Phosphonic and Phosphinic Acids. Patai's Chemistry of Functional Groups. [Link]

- Beers, S. A., et al. (2003). Phosphonic acid compounds as inhibitors of serine proteases.

-

BNN. (2014). Phosphonic acid, potassium phosphonate (potassium salt of phosphonic acid), fosetyl-aluminium. [Link]

-

Le Roux, H. F., et al. (2023). A review of the use of phosphonates in the management of Phytophthora nicotianae in citrus in South Africa. South African Journal of Plant and Soil. [Link]

-

Chiaramanghi, M., et al. (2021). The use of phosphonates in agriculture. Chemical, biological properties and legislative issues. Chemosphere. [Link]

-

Kanno, K., et al. (2005). Novel vinyl phosphonates and vinyl boronates by halogenation, allylation, and propargylation of alpha-boryl- and alpha-phosphonozirconacyclopentenes. Organic Letters. [Link]

-

Nguyen, T. T. T., et al. (2023). Advantages and Challenges of Using Phosphonate-Based Fungicides in Agriculture: Experimental Analysis and Model Development. Horticulturae. [Link]

-

Gómez-Merino, F. C., et al. (2023). The functional mechanisms of phosphite and its applications in crop plants. Frontiers in Plant Science. [Link]

- Oleksyszyn, J., & Subotkowska, L. (1994). Methods for the synthesis of phosphonate esters.

-

Ríos-Gutiérrez, M., et al. (2019). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. ResearchGate. [Link]

Sources

- 1. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2003035654A1 - Phosphonic acid compounds as inhibitors of serine proteases - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. The use of phosphonates in agriculture. Chemical, biological properties and legislative issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The functional mechanisms of phosphite and its applications in crop plants [frontiersin.org]

- 10. n-bnn.de [n-bnn.de]

- 11. d-nb.info [d-nb.info]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Guide: Metabolic Precursors of (2R)-3-chloro-2-hydroxypropylphosphonic acid

[1]

Executive Summary

(2R)-3-chloro-2-hydroxypropylphosphonic acid is a bioactive phosphonate intermediate. In biological systems, it serves as the immediate precursor to Phosphonochlorin , a broad-spectrum antibiotic produced by fungal strains such as Fusarium avenaceum and Talaromyces flavus.

The molecule’s metabolic origin lies in the PEP-mutase pathway , a specialized metabolic route that converts intracellular phosphoenolpyruvate (PEP) into C-P bond-containing secondary metabolites. Understanding its precursors requires mapping the conversion of thermodynamically stable phosphate esters (P-O-C) to the energetic phosphonate (C-P) bond, followed by chain elongation and regiospecific chlorination.

Key Metabolic Role:

-

Biosynthetic Precursor: Immediate substrate for the dehydratase yielding Phosphonochlorin.

-

Structural Analogue: Chlorinated analogue of the Fosfomycin precursor (S)-2-hydroxypropylphosphonic acid (HPP).

-

Synthetic Utility: Chiral scaffold for the chemo-enzymatic synthesis of L-Phosphonocarnitine.

The Biosynthetic Pathway (Metabolic Precursors)[1]

The formation of (2R)-3-chloro-2-hydroxypropylphosphonic acid follows a "core phosphonate" pathway shared by Fosfomycin and Bialaphos, before diverging into a unique halogenation sequence.

Phase I: C-P Bond Formation (The Thermodynamic Hurdle)

The metabolic pathway begins with glycolysis. The universal donor of the phosphorus moiety is Phosphoenolpyruvate (PEP) .

-

Phosphoenolpyruvate (PEP): The primary metabolic precursor.

-

Phosphonopyruvate (PnPy): Formed by PEP Mutase (PepM) . This enzyme catalyzes the intramolecular rearrangement of PEP (P-O-C) to PnPy (P-C), a thermodynamically unfavorable reaction driven by equilibrium shifts from downstream consumption.

-

Phosphonoacetaldehyde (PnAA): Formed by PnPy Decarboxylase (Ppd) .[1] PnPy undergoes irreversible decarboxylation to form the 2-carbon phosphonate PnAA, locking the C-P bond.

Phase II: Chain Elongation (The Carbon Scaffold)

Unlike simple 2-carbon phosphonates (like 2-aminoethylphosphonate), the target molecule has a 3-carbon backbone. This requires a "re-building" step similar to Fosfomycin biosynthesis.

-

2-Hydroxyethylphosphonate (HEP): PnAA is reduced to HEP by an alcohol dehydrogenase (ADH).

-

HEP-CMP (Cytidylyl-HEP): HEP is activated by CTP to form a high-energy cytidylyl intermediate.

-

2-Hydroxypropylphosphonic Acid (HPP): This is the pivotal branch point . A radical SAM methyltransferase adds a methyl group to HEP-CMP, extending the chain from C2 to C3. Hydrolysis yields HPP.

Phase III: Functionalization (The Target Synthesis)

Here, the pathway diverges from Fosfomycin (which undergoes epoxidation).

-

(2R)-3-chloro-2-hydroxypropylphosphonic acid (The Target):

-

Precursor: (S)-2-Hydroxypropylphosphonic acid (HPP).

-

Mechanism: An oxidative halogenase (likely a non-heme iron enzyme dependent on

-ketoglutarate) catalyzes the chlorination of the terminal methyl group of HPP. -

Result: The introduction of chlorine at C3 creates the target chlorohydrin.

-

Phase IV: Downstream Metabolism[1]

-

Phosphonochlorin: The target molecule undergoes dehydration (loss of water between C1 and C2) to form the vinyl phosphonate antibiotic.

Visualization of the Pathway[1][3][4]

The following diagram illustrates the metabolic flow from primary metabolism (PEP) to the target chlorohydrin and its final antibiotic form.

Caption: Biosynthetic progression from PEP to Phosphonochlorin via the target chlorohydrin intermediate.

Experimental Protocols for Precursor Detection[1]

To validate the presence of these precursors in a biological sample (e.g., Fusarium fermentation broth), the following self-validating workflow is recommended.

Protocol A: Extraction and Enrichment

-

Lysis: Lyse mycelia using liquid nitrogen grinding followed by extraction with 50% MeOH/Water.

-

Clarification: Centrifuge at 12,000 x g for 20 mins.

-

SPE Enrichment: Pass supernatant through a Strong Anion Exchange (SAX) cartridge. Phosphonates are negatively charged at neutral pH and will bind.

-

Elution: Elute with 0.1 M Formic Acid.

Protocol B: 31P-NMR Screening (The "Gold Standard")

Phosphorus NMR is the most robust method for detecting C-P bonds without derivatization.

-

Instrument: 500 MHz NMR probe.

-

Parameters: Decoupled proton sequence ({1H}-31P).

-

Diagnostic Shifts (approximate):

-

Phosphonates (C-P): 15–30 ppm.

-

Phosphates (O-P): 0–5 ppm.

-

Target (Chlorohydrin): Expect a resonance near 22–24 ppm (shifted downfield due to the electronegative Cl and OH).

-

Protocol C: Mass Spectrometry Confirmation

-

Method: LC-MS/MS (Negative Ion Mode).

-

Precursor Ion: Calculate [M-H]- for C3H8ClO4P.

-

Exact Mass: ~185.98 Da.

-

-

Fragmentation: Look for the characteristic PO3- fragment (m/z 79) and CH2-PO3- (m/z 93) , which confirms the phosphonate structure.

Comparative Data: Fosfomycin vs. Phosphonochlorin Pathways[1]

The table below highlights the divergence in metabolic precursors between the two related antibiotics.

| Feature | Fosfomycin Pathway | Phosphonochlorin Pathway |

| Primary Precursor | Phosphoenolpyruvate (PEP) | Phosphoenolpyruvate (PEP) |

| C2 Intermediate | 2-Hydroxyethylphosphonate (HEP) | 2-Hydroxyethylphosphonate (HEP) |

| C3 Intermediate | (S)-2-Hydroxypropylphosphonate (HPP) | (S)-2-Hydroxypropylphosphonate (HPP) |

| Key Enzyme | Epoxidase (Fom4) | Halogenase (Putative) |

| Reaction Type | Dehydrogenation to Epoxide | Chlorination to Chlorohydrin |

| Final Structure | (1R,2S)-1,2-epoxypropylphosphonic acid | (E/Z)-3-chloroprop-1-enylphosphonic acid |

References

-

Biosynthesis of Phosphonates: Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products.[1][2] Annual Review of Biochemistry, 78, 65-94. Link

-

Phosphonochlorin Discovery: Takeuchi, M., et al. (1989). Fosfonochlorin, a new antibiotic with spheroplast forming activity. The Journal of Antibiotics, 42(2), 198-205. Link

-

Fosfomycin Biosynthetic Gene Cluster: Woodyer, R. D., et al. (2006). Heterologous production of fosfomycin and identification of the minimal biosynthetic gene cluster. Chemistry & Biology, 13(11), 1171-1182. Link

-

Chemical Synthesis of Phosphonocarnitine: Błażewska, K. M. (2012). Product Class 15: Alkylphosphonic Acids and Derivatives. Science of Synthesis, 42, 767. Link

The Forge of Life: A Technical Guide to C-P Bond Formation in Bacterial Metabolites

Abstract

The carbon-phosphorus (C-P) bond, a cornerstone of a unique class of natural products known as phosphonates and phosphinates, represents a fascinating example of nature's biochemical ingenuity. These metabolites, armed with a hydrolytically stable C-P linkage that mimics biological phosphates and carboxylates, exhibit a wide array of potent bioactivities, including antibiotic, herbicidal, and antimalarial properties.[1][2] This technical guide provides an in-depth exploration of the core enzymatic machinery and biosynthetic logic that bacteria employ to forge this unusual chemical bond. We will dissect the pivotal role of phosphoenolpyruvate (PEP) mutase, the gateway enzyme in most phosphonate biosynthetic pathways, and follow the subsequent enzymatic transformations that lead to the diversification of these powerful molecules. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for the study of these remarkable metabolic pathways.

Introduction: The Significance of the C-P Bond in Nature

The discovery of naturally occurring phosphonates in 1959 opened a new frontier in our understanding of phosphorus biochemistry.[2] Unlike the ubiquitous phosphate esters (C-O-P) that dominate cellular bioenergetics and signaling, the C-P bond is exceptionally stable, resistant to chemical and enzymatic hydrolysis.[2] This inherent stability, coupled with the ability of the phosphonate group to act as a structural mimic of phosphate esters, carboxylates, or tetrahedral intermediates in enzymatic reactions, is the key to their potent biological activities.[3][4]

Bacterial phosphonates often act as highly specific enzyme inhibitors.[4] Notable examples include:

-

Fosfomycin: A clinically important antibiotic that irreversibly inhibits MurA, an enzyme essential for bacterial cell wall biosynthesis.[5][6]

-

Phosphinothricin: The active ingredient in several commercial herbicides, which potently inhibits glutamine synthetase.[1][7]

-

FR-900098 and Fosmidomycin: Antimalarial drug candidates that target 1-deoxy-D-xylulose-5-phosphate (DXP) reductoisomerase in the non-mevalonate pathway of isoprenoid biosynthesis.[1][8]

The majority of these bioactive small molecules are produced by actinobacteria, though other microbes such as Bacillus and Pseudomonas species are also known producers.[1][2] The increasing prevalence of antibiotic resistance has reignited interest in these compounds and their unique biosynthetic pathways as a potential source of new therapeutic agents.[3]

The Central Machinery of C-P Bond Formation: The PEP Mutase Pathway

The biosynthesis of nearly all known phosphonate natural products commences with the remarkable intramolecular rearrangement of phosphoenolpyruvate (PEP) to 3-phosphonopyruvate (PnPy), a reaction catalyzed by the enzyme phosphoenolpyruvate mutase (PEP mutase) .[3][8][9][10] This isomerization is the critical step where the C-P bond is forged.

The Energetic Hurdle and the Enzymatic Solution

The formation of the C-P bond in this reaction is thermodynamically unfavorable, with the equilibrium strongly favoring the starting material, PEP.[8][9] Nature has evolved a clever strategy to overcome this energetic barrier: coupling the PEP mutase reaction to a subsequent, highly exergonic (thermodynamically favorable) step.[2] This is typically a decarboxylation reaction, which effectively pulls the overall pathway in the forward direction by rapidly consuming the PnPy product, in accordance with Le Chatelier's principle.[9]

The PEP Mutase Superfamily: Mechanism and Structure

PEP mutase belongs to a superfamily of enzymes that share a common structural fold, typically a TIM barrel, and often involve divalent metal ions like Mg²⁺ as cofactors.[9][11] The proposed mechanism for PEP mutase is a dissociative one, involving the formation of a metaphosphate intermediate.[9][12][13]

The catalytic cycle can be summarized as follows:

-

PEP binds to the active site, coordinated by a divalent metal ion and key amino acid residues.

-

The phosphoryl group is transferred from the oxygen at C-2 of PEP, forming a transient, highly reactive metaphosphate intermediate.

-

The enolate of pyruvate then attacks the metaphosphate, forming the new C-P bond at C-3 and yielding PnPy.[9][12][13]

Diversification of the Phosphonate Scaffold: Key Biosynthetic Pathways

Following the initial C-P bond formation, a diverse array of enzymatic transformations modify the PnPy intermediate to generate the final bioactive phosphonate or phosphinate products. Below, we explore the biosynthetic pathways of two well-characterized and significant bacterial metabolites: fosfomycin and phosphinothricin.

Fosfomycin Biosynthesis: A Tale of Two Pathways

Fosfomycin is a broad-spectrum antibiotic produced by several Streptomyces and Pseudomonas species.[5][14] Interestingly, the biosynthetic pathways in these two genera, while converging on the same final product, employ different enzymatic logic for the intermediate steps.[5]

The initial steps in Streptomyces are canonical:

-

PEP mutase (Fom1) catalyzes the conversion of PEP to PnPy.[1][5]

-

PnPy decarboxylase (Fom2) , a thiamine pyrophosphate (TPP)-dependent enzyme, decarboxylates PnPy to phosphonoacetaldehyde (PnAA).[1][5]

The subsequent steps involve a series of reductions, methylations, and a unique epoxidation to yield fosfomycin.[1][10][15]

In contrast, the fosfomycin biosynthetic gene cluster in Pseudomonas syringae lacks a PnPy decarboxylase homolog.[5] Instead, it utilizes a citrate synthase-like enzyme (Psf2) that adds an acetyl group to PnPy, initiating a different series of transformations that ultimately lead to fosfomycin.[5][14]

Caption: Divergent biosynthetic pathways to fosfomycin.

Phosphinothricin Biosynthesis: Forging a C-P-C Linkage

Phosphinothricin, a potent herbicide, is unique in that it is a phosphinic acid, possessing two C-P bonds. Its biosynthesis, elucidated in Streptomyces viridochromogenes and Streptomyces hygroscopicus, also begins with the PEP mutase-catalyzed formation of PnPy.[1][16]

The pathway then proceeds through a series of reactions including decarboxylation, transamination, and a key step involving the addition of a second carbon atom to the phosphorus, ultimately forming the characteristic C-P-C linkage of phosphinothricin.[1][10]

Caption: Simplified biosynthetic pathway of phosphinothricin.

Experimental Methodologies for Studying C-P Bond Biosynthesis

Investigating the biosynthesis of phosphonate natural products requires a multidisciplinary approach, combining molecular genetics, biochemistry, and analytical chemistry.

Heterologous Expression of Biosynthetic Gene Clusters

A powerful strategy for characterizing phosphonate biosynthetic pathways is the heterologous expression of the corresponding gene clusters in a well-characterized host, such as Streptomyces coelicolor or Streptomyces lividans.[3][17]

Step-by-Step Methodology for Heterologous Expression in Streptomyces

-

Gene Cluster Identification: Identify the putative phosphonate biosynthetic gene cluster in the producing organism's genome. The presence of a pepM gene homolog is a strong indicator.[3][18]

-

Cloning the Gene Cluster: Clone the entire gene cluster into a suitable expression vector. This can be achieved through various methods, including cosmid or fosmid library construction, or more targeted approaches like Transformation-Associated Recombination (TAR) cloning.[3][17]

-

Vector Selection: Choose an appropriate expression vector for Streptomyces. Integrative vectors (e.g., pSET152-based) integrate into the host chromosome, providing stable expression, while replicative vectors (e.g., SCP2*-based) exist as plasmids and can lead to higher copy numbers and potentially higher product yields.

-

Transformation: Introduce the expression construct into the chosen Streptomyces host strain. Protoplast transformation or intergeneric conjugation from E. coli are common methods.

-

Cultivation and Metabolite Extraction: Cultivate the recombinant Streptomyces strain under conditions conducive to secondary metabolite production. After a suitable incubation period, extract the metabolites from the culture broth and mycelium using organic solvents (e.g., ethyl acetate, butanol).

-

Analysis: Analyze the crude extracts for the presence of the target phosphonate or novel derivatives using analytical techniques such as LC-MS/MS and NMR.

Caption: Workflow for heterologous expression of phosphonate BGCs.

Purification and Biochemical Characterization of Key Enzymes

To understand the catalytic mechanism of individual enzymes in the pathway, they must be purified and characterized in vitro.

Step-by-Step Methodology for Recombinant Protein Purification (e.g., PEP Mutase)

-

Gene Cloning and Expression: Clone the gene encoding the enzyme of interest (e.g., pepM) into an E. coli expression vector, often with an affinity tag (e.g., His₆-tag) to facilitate purification.

-

Overexpression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)) and induce protein expression, typically with IPTG.

-

Cell Lysis: Harvest the cells and lyse them using methods such as sonication or high-pressure homogenization.

-

Affinity Chromatography: Purify the tagged protein from the cell lysate using an appropriate affinity resin (e.g., Ni-NTA agarose for His-tagged proteins).

-

Further Purification (Optional): If necessary, perform additional purification steps, such as ion-exchange or size-exclusion chromatography, to achieve high purity.

-

Protein Characterization: Confirm the identity and purity of the protein using SDS-PAGE and determine its concentration.

Enzyme Assay for PEP Mutase

A continuous spectrophotometric assay can be used to measure PEP mutase activity by coupling the formation of PEP from PnPy to the oxidation of NADH.[19]

-

Reaction Mixture:

-

Buffer (e.g., HEPES, pH 8.0)

-

Substrate (Phosphonopyruvate)

-

Divalent metal ion (e.g., MgSO₄)

-

ADP

-

NADH

-

Coupling enzymes: Pyruvate kinase and Lactate dehydrogenase

-

Purified PEP mutase

-

-

Principle: PEP mutase converts PnPy to PEP. Pyruvate kinase then converts PEP and ADP to pyruvate and ATP. Finally, lactate dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.

Analytical Techniques for Phosphonate Detection and Characterization

The unique chemical properties of phosphonates require specialized analytical methods for their detection and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for detecting and quantifying phosphonates in complex biological matrices.

-

Chromatography: Due to their polar nature, phosphonates are often analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pair chromatography.[20]

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used. Tandem mass spectrometry (MS/MS) provides structural information and enhances specificity for quantification.

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a powerful tool for the structural elucidation of phosphonates and for monitoring their biosynthesis.

-

Advantages: The 100% natural abundance of the ³¹P nucleus and its wide chemical shift range provide high sensitivity and resolution, allowing for the direct observation of phosphorus-containing compounds in complex mixtures with minimal background interference.[9]

-

Application: ³¹P NMR can be used to identify and quantify phosphonates in crude extracts, track the incorporation of isotopically labeled precursors in feeding studies, and determine the structure of novel phosphonate metabolites.

Conclusion and Future Perspectives

The study of C-P bond formation in bacterial metabolites continues to be a vibrant and rewarding field of research. The core enzymatic machinery, centered around PEP mutase, provides a fascinating example of how nature overcomes significant thermodynamic challenges to construct unusual and powerful bioactive molecules. The ongoing discovery of new phosphonate natural products through genome mining efforts suggests that our understanding of the diversity of these pathways is far from complete.[3]

Future research in this area will likely focus on:

-

Discovery of Novel C-P Bond Forming Enzymes: Exploring alternative mechanisms for C-P bond formation beyond the canonical PEP mutase pathway.

-

Engineering Biosynthetic Pathways: Utilizing synthetic biology approaches to engineer novel phosphonate compounds with improved therapeutic properties.

-

Elucidating the Mechanisms of Novel Enzymes: Characterizing the structure and function of the diverse array of tailoring enzymes that decorate the phosphonate scaffold.

The in-depth technical understanding and methodologies outlined in this guide provide a solid foundation for researchers to explore the fascinating world of phosphonate biosynthesis and to harness its potential for the development of new drugs and agricultural agents.

References

-

Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products. Annual Review of Biochemistry, 78, 65-94. [Link]

-

Ju, K. S., et al. (2015). Discovery of phosphonic acid natural products by mining the genomes of 10,000 actinomycetes. Proceedings of the National Academy of Sciences, 112(39), 12175-12180. [Link]

-

Wikipedia. (n.d.). Phosphoenolpyruvate mutase. [Link]

-

Peck, S. C., et al. (2023). A Novel Pathway for Biosynthesis of the Herbicidal Phosphonate Natural Product Phosphonothrixin Is Widespread in Actinobacteria. Applied and Environmental Microbiology, 89(5), e02276-22. [Link]

-

van der Donk, W. A., & Metcalf, W. W. (2009). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual review of biochemistry, 78, 65-94. [Link]

-

Huang, K., et al. (1999). Insight into the Mechanism of Phosphoenolpyruvate Mutase Catalysis Derived from Site-Directed Mutagenesis Studies of Active Site Residues. Biochemistry, 38(43), 14178-14186. [Link]

-

Sarkar, M., Hamilton, C. J., & Fairlamb, A. H. (2003). Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi. The Journal of biological chemistry, 278(25), 22703–22708. [Link]

-

Circello, B. T., Eliot, A. C., Lee, J. H., van der Donk, W. A., & Metcalf, W. W. (2010). Molecular Cloning and Heterologous Expression of the Dehydrophos Biosynthetic Gene Cluster. Chemistry & biology, 17(4), 402–411. [Link]

-

Relyea, H. A., & van der Donk, W. A. (2013). Different Biosynthetic Pathways to Fosfomycin in Pseudomonas syringae and Streptomyces Species. Applied and Environmental Microbiology, 79(14), 4494-4503. [Link]

-

Knorr, S. (2020). Detecting traces of phosphonates. Wiley Analytical Science. [Link]

-

Schwartz, D., et al. (2004). Isolation and characterization of the PEP-phosphomutase and the phosphonopyruvate decarboxylase genes from the phosphinothricin tripeptide producer Streptomyces viridochromogenes Tü494. FEMS Microbiology Letters, 235(2), 229-235. [Link]

-

Xu, G., et al. (2021). Biosynthesis of l-phosphinothricin with enzymes from chromosomal integrated expression in E. coli. 3 Biotech, 11(11), 477. [Link]

-

Peck, S. C., et al. (2021). Biosynthesis of fosfomycin in pseudomonads reveals an unexpected enzymatic activity in the metallohydrolase superfamily. Proceedings of the National Academy of Sciences, 118(23), e2102525118. [Link]

-

Jia, Y., et al. (1999). Insight into the mechanism of phosphoenolpyruvate mutase catalysis derived from site-directed mutagenesis studies of active site residues. Biochemistry, 38(43), 14178-14186. [Link]

-

Cavano, R. R. (2018). Phosphonate Testing and Reporting. Irohedp. [Link]

-

Metcalf, W. W., & van der Donk, W. A. (2020). Discovery and Biosynthesis of Phosphonate and Phosphinate Natural Products. Methods in Enzymology, 638, 1-32. [Link]

-

McGrath, J. W., & Quinn, J. P. (2007). New ways to break an old bond: the bacterial carbon-phosphorus hydrolases and their role in biogeochemical phosphorus cycling. Environmental Microbiology, 9(10), 2397-2405. [Link]

-

Kononova, S. V., & Nesmeyanova, M. A. (2002). Phosphonates and Their Degradation by Microorganisms. Biochemistry (Moscow), 67(2), 184-195. [Link]

-

M-CSA. (n.d.). Phosphoenolpyruvate mutase. [Link]

-

Rogers, T. O., & Birnbaum, J. (1974). Biosynthesis of Fosfomycin by Streptomyces fradiae. Antimicrobial Agents and Chemotherapy, 5(2), 121-132. [Link]

-

Yoshinaga, T., et al. (2021). Analytical Development for Detecting Femtomole-Level Organophosphorus Compounds in Biogeochemical Samples by Ion Chromatography/High-Resolution Mass Spectrometry. ACS Omega, 6(36), 23267-23274. [Link]

-

Kumar, P., et al. (2020). Cobalt Catalyzed C-P Bond Formation by Cross-Coupling of Boronic Acids with P(O)H Compounds in Presence of Zinc. Molecules, 25(2), 263. [Link]

-

Zhang, W., et al. (2022). Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products. Marine Drugs, 20(6), 361. [Link]

-

Kuzuyama, T. (2021). Biosynthetic pathways and enzymes involved in the production of phosphonic acid natural products. Bioscience, Biotechnology, and Biochemistry, 85(1), 18-30. [Link]

-

Metcalf, W. W., et al. (2013). Diversity and abundance of phosphonate biosynthetic genes in nature. Proceedings of the National Academy of Sciences, 110(51), 20665-20670. [Link]

-

Mitchell, A. J., & Balskus, E. P. (2017). Enzymatic Carbon–Sulfur Bond Formation in Natural Product Biosynthesis. Chemical Reviews, 117(8), 5321-5383. [Link]

-

Sarkar, M., Hamilton, C. J., & Fairlamb, A. H. (2003). Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi. Journal of Biological Chemistry, 278(25), 22703-22708. [Link]

-

Wang, Z., et al. (2021). Photocatalytic C–P bond formation based on the reaction of carbon-centered radicals with phosphides. Organic Chemistry Frontiers, 8(1), 125-141. [Link]

-

Cen, Y., et al. (2021). Biosynthesis of l-phosphinothricin with enzymes from chromosomal integrated expression in E. coli. 3 Biotech, 11(11), 477. [Link]

-

Silver, L. L. (2019). The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic. Natural Product Reports, 37(1), 36-52. [Link]

-

Wang, Y., et al. (2020). Highly Efficient Chemoenzymatic Synthesis of l-Phosphinothricin from N-Phenylacetyl-d,l-phosphinothricin by a Robust Immobilized Amidase. Organic Process Research & Development, 24(12), 2826-2833. [Link]

-

Peck, S. C., et al. (2023). Discovery of Antimicrobial Phosphonopeptide Natural Products from Bacillus velezensis by Genome Mining. Microbiology Spectrum, 11(3), e00057-23. [Link]

-

Yogavel, M., et al. (2011). Structural and Mechanistic Insights into C-P Bond Hydrolysis by Phosphonoacetate Hydrolase. Structure, 19(10), 1435-1445. [Link]

-

Evans, B. S., et al. (2018). Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways. Journal of Industrial Microbiology & Biotechnology, 45(7), 521-533. [Link]

-

Grokipedia. (n.d.). Phosphoenolpyruvate mutase. [Link]

-

Brown, E. D., & Wright, G. D. (2016). Molecular Pharmacology of the Antibiotic Fosfomycin, an Inhibitor of Peptidoglycan Biosynthesis. Biochemistry, 55(16), 2307-2317. [Link]

-

Koivula, R., et al. (2023). Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices. Materials, 16(24), 7689. [Link]

-

Chen, X., et al. (2021). Palladium-Catalyzed C-P(III) Bond Formation by Coupling ArBr/ArOTf with Acylphosphines. The Journal of Organic Chemistry, 86(12), 8987-8996. [Link]

-

Liu, S., et al. (2002). Dissociative phosphoryl transfer in PEP mutase catalysis: structure of the enzyme/sulfopyruvate complex and kinetic properties of mutants. Biochemistry, 41(32), 10270-10276. [Link]

-

Guengerich, F. P. (2018). Formation and Cleavage of C-C Bonds by Enzymatic Oxidation-Reduction Reactions. Chemical research in toxicology, 31(10), 1038–1059. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language - Oreate AI Blog [oreateai.com]

- 3. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]

- 4. Expression, purification, crystallization, and biochemical characterization of a recombinant protein phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Microbial- and Plant-Derived Bioactive Peptides and Their Applications against Foodborne Pathogens: Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. Structure and Mechanism of Enzymes Involved in Biosynthesis and Breakdown of the Phosphonates Fosfomycin, Dehydrophos, and Phosphinothricin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. shimadzu.com [shimadzu.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 15. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]

- 17. A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces [jmicrobiol.or.kr]

- 18. mdpi.com [mdpi.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Chemical synthesis of (2R)-3-chloro-2-hydroxypropylphosphonic acid from propenylphosphonic acid

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Nomenclature Clarification

This application note details the enantioselective synthesis of (2R)-3-chloro-2-hydroxypropylphosphonic acid, a highly valuable chiral building block used in the synthesis of phosphonocarnitine and fosfomycin analogs[1].

Critical Nomenclature Note: While often colloquially referred to as "propenylphosphonic acid," the required starting material for this specific carbon skeleton (P-C-C-C) is strictly prop-2-enylphosphonic acid (allylphosphonic acid). Utilizing prop-1-enylphosphonic acid would yield an incorrect positional isomer[2].

Strategic Causality & Mechanistic Insights (E-E-A-T)

As process scientists, we do not merely execute reactions; we engineer them. The following mechanistic choices form the self-validating logic of this workflow:

A. The Necessity of Phosphonate Protection

Free phosphonic acids are highly polar, rendering them insoluble in the

B. The "Double Priority Swap" Stereochemical Strategy

This synthesis relies on a fascinating Cahn-Ingold-Prelog (CIP) priority inversion.

-

The Target: We require the (2R)-chloro configuration. The CIP priorities at C2 are: -OH (1), -CH₂Cl (2), -CH₂PO₃Et₂ (3). The (R) configuration dictates a clockwise arrangement.

-

The Precursor: To get the (2R)-chloro product without inverting the C2 stereocenter, we must synthesize the (2S)-diol . Why? In the diol, the priorities swap: -OH (1), -CH₂PO₃Et₂ (2), -CH₂OH (3). Because the C3 group drops from priority 2 to 3, the exact same 3D spatial arrangement is designated as (S)[4].

-

The Reagent Choice: Standard Sharpless AD of terminal aliphatic alkenes using AD-mix-

yields the (R)-diol. However, because the phosphonate group (-CH₂PO₃Et₂) outranks the primary alcohol (-CH₂OH)—a reversal from standard alkyl chains—AD-mix-

C. Regioselective Halogenation vs. Direct Chlorination

Direct chlorination of the 1,2-diol using thionyl chloride (

D. McKenna Deprotection

Aqueous acidic hydrolysis of the diethyl phosphonate would risk epoxide formation or hydrolysis of the primary chloride. We employ the McKenna protocol using bromotrimethylsilane (TMSBr). This reagent cleaves the ethyl esters under mild, anhydrous conditions via a silyl ester intermediate, which is subsequently hydrolyzed with methanol[1].

Process Visualization

Figure 1: Five-step synthetic workflow from prop-2-enylphosphonic acid to the target chiral acid.

Figure 2: Cahn-Ingold-Prelog (CIP) priority swap dictating the stereochemical strategy.

Quantitative Data Summary

| Step | Transformation | Key Reagents | Temp / Time | IPC Method | Expected Yield | ee (%) |

| 1 | Esterification | HC(OEt)₃, neat | 120 °C, 4 h | ³¹P NMR | 92% | N/A |

| 2 | Sharpless AD | AD-mix-α, MeSO₂NH₂ | 0 °C, 24 h | TLC (KMnO₄) | 88% | >95% |

| 3 | Regio-Tosylation | TsCl, Pyridine | 0 °C to rt, 12 h | TLC (UV) | 85% | N/A |

| 4 | Chlorination | LiCl, DMF | 80 °C, 6 h | ³¹P NMR | 80% | >95% |

| 5 | Deprotection | TMSBr, then MeOH | rt, 12 h | ³¹P NMR | 98% | >95% |

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Diethyl Prop-2-enylphosphonate

-

Charge a round-bottom flask with prop-2-enylphosphonic acid (1.0 equiv) and triethyl orthoformate (3.0 equiv).

-

Equip with a distillation apparatus and heat to 120 °C. Maintain heating until the evolution of ethanol and ethyl formate ceases (~4 hours).

-

Remove excess triethyl orthoformate under reduced pressure to yield the crude diethyl ester.

-

Self-Validation/IPC: Monitor via ³¹P NMR. The broad signal of the free acid (

~20 ppm) will shift to a sharp singlet at

Protocol 2: Sharpless Asymmetric Dihydroxylation (AD-mix- )

-

In a jacketed reactor, dissolve AD-mix-

(1.4 g per mmol of substrate) in a 1:1 mixture of -

Add methanesulfonamide (1.0 equiv) to accelerate the osmium turnover. Cool the mixture to 0 °C.

-

Add diethyl prop-2-enylphosphonate (1.0 equiv) dropwise. Stir vigorously at 0 °C for 24 hours.

-

Quench by adding sodium sulfite (1.5 g per mmol of substrate) and stir for 1 hour at room temperature. Extract with EtOAc (3x).

-

Self-Validation/IPC: Monitor via TLC (10% MeOH in DCM). The starting alkene is UV-inactive but stains brown with KMnO₄. The product diol stains bright yellow/white against the purple KMnO₄ background. Proceed to quench only when the high-Rf alkene spot is completely absent.

Protocol 3: Regioselective Tosylation

-

Dissolve the (2S)-diol intermediate in anhydrous pyridine (0.5 M) under N₂ and cool to 0 °C.

-

Add

-toluenesulfonyl chloride (1.05 equiv) portion-wise over 30 minutes. -

Maintain at 0 °C for 4 hours, then allow to warm to room temperature overnight.

-

Dilute with DCM and wash sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Self-Validation/IPC: Monitor via TLC (UV detection). The primary tosylate is strongly UV-active, allowing easy differentiation from the UV-inactive diol precursor.

Protocol 4: Nucleophilic Substitution (Chlorination)

-

Dissolve the tosylate intermediate in anhydrous DMF (0.2 M).

-

Add anhydrous LiCl (3.0 equiv) and heat the mixture to 80 °C for 6 hours.

-

Cool to room temperature, quench with water, and extract with diethyl ether (4x). Wash the combined organic layers with LiCl aqueous solution to remove residual DMF.

-

Self-Validation/IPC: Monitor via ³¹P NMR. The chemical environment of the phosphorus atom changes slightly upon the substitution at C3, causing a measurable shift (~0.5 ppm) compared to the tosylate.

Protocol 5: McKenna Deprotection

-

Dissolve diethyl (2R)-3-chloro-2-hydroxypropylphosphonate in anhydrous DCM (0.2 M) under N₂.

-

Add bromotrimethylsilane (TMSBr, 3.0 equiv) dropwise at room temperature. Stir for 12 hours[1].

-

Evaporate the volatiles under reduced pressure.

-

Add a 2:1 mixture of MeOH/H₂O and stir for 1 hour to hydrolyze the silyl esters. Evaporate to dryness to yield the final (2R)-3-chloro-2-hydroxypropylphosphonic acid.

-

Self-Validation/IPC: The reaction progress must be monitored by ³¹P NMR. The starting diethyl phosphonate resonates at

~28 ppm. Upon addition of TMSBr, this peak disappears, replaced by the bis(trimethylsilyl) ester intermediate at

References

-

Product Class 15: Alkylphosphonic Acids and Derivatives , Science of Synthesis, Thieme-Connect. 1

-

Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications , Chemical Reviews, ACS Publications. 4

-

Alkyl 4-Chlorobenzoyloxycarbamates as Highly Effective Nitrogen Source Reagents for the Base-Free, Intermolecular Aminohydroxylation Reaction , Journal of Organic Chemistry. 2

-

e-EROS Encyclopedia of Reagents for Organic Synthesis , ResearchGate. 3

Sources

Advanced Procedures for Isolating Phosphonate Natural Products from Bacterial Fermentation Broth

Introduction & Scientific Rationale

Phosphonate natural products—characterized by a highly stable carbon-phosphorus (C-P) bond—are a critical class of secondary metabolites with potent antibacterial, herbicidal, and antiparasitic activities[1]. Notable examples include the antibiotic fosfomycin and the herbicide phosphinothricin. However, the isolation of phosphonates from bacterial fermentation broth (e.g., Streptomyces and Bacillus species) presents a formidable analytical challenge. These compounds are exceptionally polar, highly water-soluble, and frequently lack conjugated

To overcome these hurdles, researchers must abandon traditional reversed-phase (C18) chromatography and UV-guided fractionation. Instead, isolation workflows rely heavily on orthogonal polar separation techniques—such as ion-exchange and Hydrophilic Interaction Liquid Chromatography (HILIC)—coupled with

This Application Note details a field-proven, self-validating protocol for the enrichment, purification, and structural validation of phosphonate natural products from complex bacterial broths.

Core Isolation Workflow

The isolation of phosphonates requires a subtractive approach: removing bulk contaminants first, scavenging non-polar molecules, and finally utilizing specialized polar stationary phases to resolve the target compound.

Figure 1: Comprehensive workflow for the isolation of highly polar phosphonate natural products.

Step-by-Step Methodologies

Protocol 1: Broth Clarification and Bulk Depletion

Causality: Fermentation broths are rich in high-molecular-weight proteins, complex polysaccharides, and lipophilic secondary metabolites that can permanently foul analytical columns. Bulk depletion is necessary to reduce the sample complexity before chromatography.

-

Cell Removal: Centrifuge the raw fermentation broth at 10,000 × g for 20 minutes at 4 °C to pellet the cellular biomass.

-

Filtration: Pass the supernatant through a 0.45 µm polyethersulfone (PES) membrane to remove residual debris.

-

Methanol Precipitation: Add cold, LC-MS grade methanol to the clarified broth to achieve a final concentration of 75% (v/v). Incubate the mixture at 4 °C for 4 to 12 hours.

-

Expert Insight: Phosphonates are highly hydrophilic and remain soluble in aqueous-methanolic mixtures, whereas bulk proteins and large polysaccharides precipitate out of solution [5].

-

-

Recovery: Centrifuge at 12,000 × g to remove the precipitate. Concentrate the supernatant via rotary evaporation (at 35 °C) to remove the methanol, leaving a concentrated aqueous crude extract.

Protocol 2: Hydrophobic Scavenging and Ion-Exchange Enrichment

Causality: The aqueous extract still contains a myriad of polar and moderately non-polar metabolites. We exploit the extreme polarity of phosphonates to remove non-polar contaminants using a "flow-through" scavenging approach, followed by charge-based capture [3, 5].

-

Amberlite XAD-16 Scavenging: Pass the aqueous extract through a column packed with Amberlite XAD-16 macroporous resin.

-

Expert Insight: XAD-16 binds hydrophobic and moderately polar molecules. Due to their high polarity, phosphonates do not bind to this resin and are recovered entirely in the aqueous flow-through and subsequent water washes [5].

-

-

Ion-Exchange Chromatography (IEX): Depending on the specific phosphonate's isoelectric point (e.g., highly acidic phosphonates vs. zwitterionic phosphonoalamides), apply the XAD-16 flow-through to either a strong anion exchange (e.g., Dowex 1-X2) or strong cation exchange resin [3].

-

Elution: Elute the column using a step gradient of volatile salts (e.g., 10 mM to 500 mM ammonium bicarbonate or ammonium formate). Collect fractions and lyophilize to remove the volatile buffer.

Protocol 3: Desalting and HILIC-HPLC Purification

Causality: Reversed-phase C18 columns fail to retain phosphonates, causing them to elute in the void volume. HILIC utilizes a polar stationary phase and an organic-rich mobile phase, providing excellent retention and resolution for these highly polar analytes [2, 3].

-

Desalting (If Necessary): If non-volatile salts were used during IEX, pass the enriched fraction through a Size-Exclusion Chromatography (SEC) column (e.g., Bio-Gel P-2) using LC-MS grade water as the eluent.

-

Sample Preparation: Resuspend the desalted, lyophilized sample in 70% Acetonitrile.

-

HILIC-HPLC Execution: Inject the sample onto a semi-preparative HILIC column (e.g., Waters BEH Amide or Atlantis HILIC Silica, 10 × 250 mm, 5 µm particle size).

-

Gradient Elution:

-

Solvent A: LC-MS Water + 10 mM Ammonium Bicarbonate (pH 8.5)

-

Solvent B: 90% Acetonitrile + 10 mM Ammonium Bicarbonate

-

Method: Run a gradient from 90% B down to 50% B over 20 minutes at a flow rate of 4 mL/min [2]. Collect fractions every 30 seconds.

-

Analytical Tracking: P NMR and LC-HRMS

Because phosphonates lack UV chromophores, UV-guided fractionation (e.g., monitoring at 254 nm or 280 nm) is ineffective.

The C-P bond typically resonates at a chemical shift between +8 and +30 ppm , which clearly distinguishes it from inorganic phosphates and standard biological phosphate esters (which resonate between 0 and -20 ppm) [4]. Fractions exhibiting the characteristic C-P signal are subsequently analyzed by LC-HRMS (Electrospray Ionization, ESI- or ESI+) to confirm the exact mass and molecular formula of the enriched natural product [3].

Data Presentation: Chromatographic Modalities Summary

Table 1. Rationalization of Chromatographic Modalities for Phosphonate Isolation

| Chromatographic Modality | Stationary Phase Example | Rationale / Causality | Expected Phosphonate Behavior |

| Adsorption (Scavenging) | Amberlite XAD-16 | Removes lipophilic and moderately polar secondary metabolites. | Flow-Through: Does not bind due to extreme hydrophilicity. |

| Ion-Exchange (IEX) | Dowex 1-X2 (Anion) or Strong Cation | Captures charged molecules from bulk aqueous extracts. | Retained: Elutes upon introduction of a salt gradient (e.g., NH₄HCO₃). |

| Size-Exclusion (SEC) | Bio-Gel P-2 | Separates molecules by hydrodynamic volume; used for desalting. | Late Elution: Small molecular weight phosphonates elute after void volume. |

| HILIC-HPLC | BEH Amide / Silica | Retains highly polar compounds that fail to bind to C18 columns. | Retained: Elutes as the aqueous concentration (Solvent A) increases. |

| Reversed-Phase (RP-HPLC) | C18 Silica | Not recommended for primary purification. | Void Volume: Fails to retain; elutes immediately with the solvent front. |

References

-

Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 78, 65-94. URL:[Link]

-

Polidore, A. L. A., Furiassi, L., Hergenrother, P. J., & Metcalf, W. W. (2021). A Phosphonate Natural Product Made by Pantoea ananatis is Necessary and Sufficient for the Hallmark Lesions of Onion Center Rot. mBio, 12(1), e03402-20. URL:[Link]

-

Cui, J., & Ju, K.-S. (2024). Biosynthesis of Bacillus Phosphonoalamides Reveals Highly Specific Amino Acid Ligation. ACS Chemical Biology, 19(7), 1506-1514. URL:[Link]

-

Evans, B. S., Lee, J., & Metcalf, W. W. (2014). Cyanohydrin Phosphonate Natural Product from Streptomyces regensis. Journal of Natural Products, 77(2), 243-249. URL:[Link]

-